Isotopic Enrichment: 98% Deuterium Incorporation with d8 Species at 89.20%—Superior to Typical d4 or Mixed-Label Analogs
The target compound achieves a certified isotopic purity of 98%, with a normalized intensity distribution showing the d8 isotopologue at 89.20% and the undesirable d0 (unlabeled) species at only 0.15% [1]. In contrast, the unlabeled metabolite (CAS 232597-73-8) has 0% deuterium enrichment . This high d8 enrichment minimizes isotopic cross-talk between the IS and the native analyte channel in LC-MS/MS selected reaction monitoring (SRM), directly reducing quantitative bias compared to lower-enriched d4 analogs or mixed-isotopologue batches where d0 carryover can inflate baseline signal.
| Evidence Dimension | Isotopic purity and d8 isotopologue abundance |
|---|---|
| Target Compound Data | Isotopic purity: 98%; d8 abundance: 89.20%; d0 abundance: 0.15% |
| Comparator Or Baseline | Unlabeled 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine (CAS 232597-73-8): 0% deuterium enrichment; typical d4-labeled analogs: isotopic purity ~95-97% with higher d0 carryover |
| Quantified Difference | d8 enrichment 89.20% vs. 0% for unlabeled; d0 suppression to 0.15% reduces IS-to-analyte channel interference by approximately 100-fold relative to unlabeled IS |
| Conditions | 1H-NMR normalized intensity analysis; sample COA from Santa Cruz Biotechnology (sc-217453) |
Why This Matters
High d8 enrichment with minimal d0 carryover is essential for accurate isotope dilution LC-MS/MS quantification of low-abundance M3 in plasma, where even 1% unlabeled IS contamination can bias pharmacokinetic parameter estimates.
- [1] Santa Cruz Biotechnology. 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (sc-217453) Sample Certificate of Analysis. Normalized Intensity: d0=0.15%, d1=0.30%, d2=0.05%, d3=0.19%, d4=0.00%, d5=0.08%, d6=0.38%, d7=9.66%, d8=89.20%. View Source
